molecular formula C47H38O4 B157684 (+)-Dinol CAS No. 137365-16-3

(+)-Dinol

Cat. No. B157684
CAS RN: 137365-16-3
M. Wt: 666.8 g/mol
InChI Key: QWADMRIAKWGVBF-CXNSMIOJSA-N
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Description

Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the physical and chemical properties of “this compound”, such as its melting point, boiling point, solubility, etc .

Scientific Research Applications

Pesticide Impact on Soil Microbial Communities

One significant application of (+)-Dinol, identified as a compound in Herbogil (dinoterb), involves studying its impact on bacterial soil communities. Engelen et al. (1998) explored this by monitoring substrate-induced respiration, dehydrogenase activity, and carbon and nitrogen mineralization in soil samples treated with Herbogil. The study found significant effects on biomass-related activities and nitrogen mineralization, providing insights into how such compounds can affect microbial ecology in soil environments Engelen et al., 1998.

Biotechnological and Pharmacological Applications

Research into bioactive molecules produced by microalgae dinoflagellates, which are associated with this compound, reveals a wide variety of potential applications. Assunção et al. (2017) discuss the biotechnological and pharmacological potential of these compounds, emphasizing their usefulness in pharmaceutical therapies and as biological research probes. The study highlights the challenges and advances in culturing dinoflagellates and producing these compounds at a large scale Assunção et al., 2017.

Role in Dinoflagellate Endosymbionts

In the study of coral endosymbionts, this compound-associated compounds have been instrumental. Lajeunesse et al. (2018) provided insights into the diversity and origins of zooxanthellae, a genus of dinoflagellate endosymbionts. This research sheds light on the evolutionary history and taxonomy of these important micro-algae, revealing their significance in the growth of stony corals and coral reef ecosystems Lajeunesse et al., 2018.

Other Applications in Scientific Research

Additional studies have explored various aspects of this compound and related compounds in scientific research, including:

  • Bioluminescence in marine dinoflagellates and its potential applications in research fields like toxicity testing Stolzenberg et al., 1995.
  • The synthesis of RNA and protein in response to herbicides, providing insights into the biochemical impacts of such compounds Moreland et al., 1969.

Mechanism of Action

This would involve a discussion of how “(+)-Dinol” works on a molecular level .

Safety and Hazards

This would involve a discussion of any safety concerns or hazards associated with “(+)-Dinol”, including proper handling and disposal procedures .

Future Directions

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properties

IUPAC Name

[(4S,5S)-5-[hydroxy(dinaphthalen-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H38O4/c1-45(2)50-43(46(48,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40)44(51-45)47(49,41-25-21-33-13-5-9-17-37(33)29-41)42-26-22-34-14-6-10-18-38(34)30-42/h3-30,43-44,48-49H,1-2H3/t43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWADMRIAKWGVBF-CXNSMIOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]([C@H](O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444588
Record name (+)-DINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137365-16-3
Record name (+)-DINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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